Bicyclo[3.1.1]heptan-3-ol
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Overview
Description
. This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring. It is a stereoisomer of several other compounds and is known for its distinct chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]heptan-3-ol can be synthesized through various methods. One common approach involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane . This method provides a convenient route to the compound without the need for [3.1.1]propellane. Another method involves the photocatalytic Minisci-like reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield of the final product. The use of photocatalytic reactions is particularly advantageous in industrial settings due to their mild conditions and high efficiency.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]heptan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the hydroxyl group and the strained bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to its corresponding ketone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction results in the formation of alcohols.
Scientific Research Applications
Bicyclo[3.1.1]heptan-3-ol has a wide range of applications in scientific research . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a bioisostere for meta-substituted arenes and pyridines, improving the metabolic stability and lipophilicity of drug candidates . In medicine, it is explored for its potential therapeutic properties. In industry, it is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]heptan-3-ol involves its interaction with specific molecular targets and pathways . The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Bicyclo[3.1.1]heptan-3-ol is unique compared to other similar compounds due to its distinct bicyclic structure and chemical properties . Similar compounds include:
- Dehydroisocarveol
- Pinocampheol
- Isopinocampheol
- cis-Pinocarveol
- trans-Pinocarveol
These compounds share structural similarities but differ in their stereochemistry and specific chemical properties .
Properties
IUPAC Name |
bicyclo[3.1.1]heptan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-3-5-1-6(2-5)4-7/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWBSRFJKRCQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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